molecular formula C12H7BrN4O2 B8598412 5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8598412
M. Wt: 319.11 g/mol
InChI Key: RFWNHSNIAFMOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993756B2

Procedure details

To 5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine (9.5 g, 30 mmol) in methanol (99 mL) was added 3% Pt on carbon doped with 0.6% V (4.84 g, 0.744 mmol) and the mixture was stirred under H2 balloon overnight. The mixture was filtered over Celite and the filtrate washed with DCM/MeOH. The reaction solution was then concentrated under reduced pressure to afford 3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline. LRMS (ESI) calc'd for C12H10BrN4[M+H]+: 289, found 289.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-])=O)[CH:12]=3)=[N:8][CH:7]=[N:6][C:5]=2[NH:4][CH:3]=1>CO.[Pt]>[Br:1][C:2]1[C:10]2[C:9]([C:11]3[CH:12]=[C:13]([CH:14]=[CH:15][CH:16]=3)[NH2:17])=[N:8][CH:7]=[N:6][C:5]=2[NH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC1=CNC=2N=CN=C(C21)C2=CC(=CC=C2)[N+](=O)[O-]
Name
Quantity
99 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under H2 balloon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
WASH
Type
WASH
Details
the filtrate washed with DCM/MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CNC=2N=CN=C(C21)C=2C=C(N)C=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.